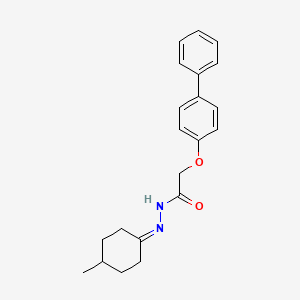
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-methylcyclohexylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)acetohydrazide is an organic compound with a complex structure that includes a biphenyl group, a cyclohexylidene moiety, and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)acetohydrazide typically involves the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-hydroxybiphenyl with an appropriate alkylating agent to form the biphenyl ether.
Hydrazide formation: The biphenyl ether is then reacted with hydrazine to form the corresponding hydrazide.
Cyclohexylidene introduction: The final step involves the reaction of the hydrazide with 4-methylcyclohexanone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The biphenyl and cyclohexylidene groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, bind to specific receptors, or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)acetohydrazide: shares similarities with other biphenyl derivatives and hydrazide compounds.
Biphenyl derivatives: Compounds such as 4-hydroxybiphenyl and 4-methylbiphenyl have similar structural features.
Hydrazide compounds: Other hydrazides, such as acetohydrazide and benzohydrazide, share the hydrazide functional group.
Uniqueness
The uniqueness of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methylcyclohexylidene)acetohydrazide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
303086-95-5 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(4-methylcyclohexylidene)amino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-16-7-11-19(12-8-16)22-23-21(24)15-25-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-6,9-10,13-14,16H,7-8,11-12,15H2,1H3,(H,23,24) |
InChI Key |
GOOXSBWCZPPJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















